molecular formula C8H9ClN2O B1467072 2-Chloro-4-(cyclopropylmethoxy)pyrimidine CAS No. 1249453-31-3

2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Cat. No. B1467072
CAS RN: 1249453-31-3
M. Wt: 184.62 g/mol
InChI Key: FCBUPMUOLFQEBM-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopropylmethoxy)pyrimidine (CCMP) is a chemical compound of the pyrimidine family . It is characterized by the presence of a cyclopropylmethoxy group.


Synthesis Analysis

Pyrimidines, including this compound, can be synthesized through various methods . One common approach involves the use of organolithium reagents . The reaction of 2-chloro pyrimidines with organosilanes in the presence of CuCl and TBAF has been reported to yield desired products in good to excellent yields .


Molecular Structure Analysis

The molecular formula of this compound is C8H9ClN2O . It contains a total of 24 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring(s), 1 six-membered ring(s), 1 primary amine(s) (aromatic), 1 ether(s) (aromatic), and 1 Pyrimidine(s) .


Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . The reaction of 2-chloro pyrimidines with organosilanes in the presence of CuCl and TBAF has been reported to yield desired products in good to excellent yields .

Scientific Research Applications

Herbicidal Activity

2-Chloro-4-(cyclopropylmethoxy)pyrimidine derivatives display valuable herbicidal properties, notably after pre-emergence application in crops such as cotton and sunflowers. The specific structural attributes of these compounds, including the cyclopropylmethoxy group at the 4-position, contribute to their efficacy in controlling unwanted vegetation in agricultural settings (Krämer, 1997).

Antiviral Properties

Research has identified specific derivatives of this compound with pronounced antiviral activities. In particular, certain substituted 2,4-diaminopyrimidine derivatives have been found to markedly inhibit retrovirus replication in cell culture, showing potential for use in treating viral infections such as those caused by human immunodeficiency virus (HIV) (Hocková et al., 2003).

Synthesis of Biologically Active Compounds

This compound serves as a critical intermediate in the synthesis of various biologically active compounds, including those with antibacterial properties. An optimized synthesis approach for the core structure of a new class of fluoroquinolone-like antibacterial agents has been developed, highlighting the importance of this compound in the development of new pharmaceuticals (Rosen et al., 2009).

Interaction with DNA

Studies on derivatives closely related to this compound reveal insights into their interaction with DNA. For instance, the crystal structure of certain pyrimidine derivatives has provided valuable information on their potential to interact with DNA, possibly through groove mode binding. This suggests applications in the design of drugs targeting DNA or in the study of DNA-drug interactions (Zhang et al., 2013).

Synthetic Utility in Organic Chemistry

The reactivity and utility of chloropyrimidine derivatives, including those related to this compound, in organic synthesis have been demonstrated in the preparation of various organic compounds. These derivatives act as dehydrating and desulfhydrylating agents, facilitating the synthesis of carbodiimides, isothiocyanates, esters, lactones, amides, and nitriles. The versatility of these compounds underscores their significance in synthetic organic chemistry (Kondo et al., 1981).

Mechanism of Action

While the specific mechanism of action for 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is not mentioned in the search results, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Future Directions

While specific future directions for 2-Chloro-4-(cyclopropylmethoxy)pyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-chloro-4-(cyclopropylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBUPMUOLFQEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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